molecular formula C12H6BrCl2N3O2S B1327140 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine CAS No. 1131992-26-1

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine

Cat. No.: B1327140
CAS No.: 1131992-26-1
M. Wt: 407.1 g/mol
InChI Key: MIFZKYAZWMEXLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Pyrrolo[2,3-d]pyrimidine Scaffolds in Chemical Research

Pyrrolo[2,3-d]pyrimidine scaffolds have emerged as privileged structures in contemporary medicinal chemistry, representing a class of bicyclic heterocycles that serve as fundamental building blocks for drug discovery and development. These compounds are characterized by their fused pyrrole and pyrimidine ring systems, which create versatile molecular architectures capable of extensive structural modification and functional group incorporation. The application of privileged structures in drug design has proven to be an effective strategy, typically leading to innovative lead compounds and successful structural optimization processes that enhance therapeutic efficacy.

The biological significance of pyrrolo[2,3-d]pyrimidine derivatives stems from their structural similarity to purine nucleobases, particularly their designation as 7-deazapurine analogues. This structural relationship enables these compounds to interact with various biological targets that recognize purine-containing substrates, including enzymes involved in nucleotide metabolism and signal transduction pathways. Research conducted from 2017 to 2021 has demonstrated that biocompounds bearing pyrrolo[2,3-d]pyrimidine skeletons exhibit diverse pharmacological effects, encompassing anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor activities.

The versatility of the pyrrolo[2,3-d]pyrimidine framework has made it particularly attractive for the development of kinase inhibitors, a class of therapeutic agents that has gained significant importance in cancer treatment and other disease areas. These compounds offer unique structural characteristics that contribute to their binding affinity and selectivity for specific kinases, making them valuable tools for both research applications and therapeutic development. The incorporation of various substituents, including halogen atoms and protecting groups, has enabled researchers to fine-tune the pharmacological properties of these molecules.

Contemporary research has focused on the systematic exploration of structure-activity relationships within the pyrrolo[2,3-d]pyrimidine family, with particular attention to the effects of different substitution patterns on biological activity. Studies have shown that the position and nature of substituents can dramatically influence the selectivity and potency of these compounds against their intended targets. This understanding has driven the development of increasingly sophisticated synthetic strategies for accessing diverse pyrrolo[2,3-d]pyrimidine derivatives.

Historical Context of Halogenated Pyrrolo[2,3-d]pyrimidines

The development of halogenated pyrrolo[2,3-d]pyrimidines has its roots in the broader field of halogenated heterocyclic chemistry, which emerged as researchers recognized the profound effects that halogen substitution could have on the biological and chemical properties of organic molecules. Halogen atoms, particularly bromine and chlorine, have been extensively utilized in medicinal chemistry due to their ability to modulate molecular properties such as lipophilicity, metabolic stability, and protein binding interactions. In the context of pyrrolo[2,3-d]pyrimidine chemistry, halogenation has proven to be a particularly valuable strategy for enhancing biological activity and improving pharmacokinetic profiles.

The synthesis of chlorinated pyrrolo[2,3-d]pyrimidine derivatives has been an area of active research, with various methodologies developed for introducing chlorine atoms at specific positions on the heterocyclic framework. Patent literature from 2012 describes synthetic approaches for preparing 2,4-dichloro-7-hydroxy-pyrrolo[2,3-d]pyrimidine, highlighting the industrial interest in these compounds and the development of scalable synthetic routes. These early synthetic efforts established the foundation for more complex halogenated derivatives and demonstrated the feasibility of multi-step synthetic sequences for accessing these challenging target molecules.

The introduction of bromine substituents into pyrrolo[2,3-d]pyrimidine structures has represented a more recent development in the field, driven by the recognition that bromine atoms can provide unique steric and electronic effects that are distinct from those observed with chlorine substitution. Bromine atoms are larger and more polarizable than chlorine atoms, leading to different intermolecular interactions and potentially enhanced binding affinity for certain biological targets. The development of brominated pyrrolo[2,3-d]pyrimidine derivatives has required the adaptation of existing synthetic methodologies and the development of new approaches that can accommodate the specific reactivity patterns associated with bromine chemistry.

The combination of multiple halogen atoms within a single pyrrolo[2,3-d]pyrimidine molecule represents an advanced stage in the evolution of this chemical class. Compounds containing both bromine and chlorine substituents, such as 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine, exemplify the sophisticated level of synthetic chemistry that has been achieved in this field. These multi-halogenated structures require careful synthetic planning and often involve challenging regioselective transformations to achieve the desired substitution patterns.

Importance of this compound in Contemporary Research

This compound occupies a unique position within the broader family of halogenated pyrrolo[2,3-d]pyrimidine derivatives due to its distinctive combination of structural features. The compound incorporates three distinct types of substituents: a bromine atom at the 6-position, chlorine atoms at both the 2- and 4-positions, and a phenylsulfonyl group at the 7-position. This specific substitution pattern creates a highly functionalized molecule with significant potential for further chemical elaboration and biological evaluation.

The presence of the phenylsulfonyl group serves multiple important functions in the molecular architecture of this compound. Sulfonyl groups are commonly employed as protecting groups in synthetic chemistry, allowing for selective chemical transformations at other positions while maintaining the integrity of the nitrogen atom at the 7-position. Additionally, sulfonyl substituents can significantly influence the electronic properties of the pyrrolo[2,3-d]pyrimidine core, potentially enhancing interactions with biological targets through hydrogen bonding and other non-covalent interactions.

The molecular formula C₁₂H₆BrCl₂N₃O₂S and molecular weight of 407.07 g/mol reflect the substantial size and complexity of this compound. The incorporation of multiple heteroatoms, including nitrogen, oxygen, and sulfur, provides numerous opportunities for intermolecular interactions with biological targets. The presence of both bromine and chlorine atoms creates a unique halogenation pattern that may confer specific binding properties and metabolic characteristics that distinguish this compound from other halogenated analogues.

Current commercial availability of this compound from multiple chemical suppliers indicates growing research interest in this specific derivative. The compound is typically offered with high purity specifications, often exceeding 95%, which reflects the advanced synthetic methodologies that have been developed for its preparation. The availability of this compound as a research chemical enables systematic structure-activity relationship studies and facilitates the exploration of its potential applications in various research contexts.

The strategic importance of this compound extends beyond its immediate chemical properties to encompass its potential role as a synthetic intermediate for accessing even more complex pyrrolo[2,3-d]pyrimidine derivatives. The multiple reactive sites present in the molecule provide opportunities for selective functional group transformations, cross-coupling reactions, and other synthetic manipulations that could lead to novel compounds with enhanced biological activities.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed analysis of this compound within the broader context of pyrrolo[2,3-d]pyrimidine chemistry and its applications in contemporary research. The primary objective is to consolidate current knowledge regarding this specific compound while establishing its significance within the larger framework of halogenated heterocyclic chemistry and medicinal chemistry applications.

The scope of this review encompasses several critical aspects of this compound research and development. First, we examine the structural characteristics that define this compound and distinguish it from other members of the pyrrolo[2,3-d]pyrimidine family. This includes detailed analysis of the electronic and steric effects associated with the specific halogenation pattern and the role of the phenylsulfonyl protecting group in modulating molecular properties.

A secondary objective involves the evaluation of synthetic methodologies that have been developed for accessing this compound and related derivatives. While specific synthetic routes for this compound may not be extensively documented in the literature, the review considers general approaches for synthesizing multi-halogenated pyrrolo[2,3-d]pyrimidines and the challenges associated with introducing multiple functional groups in a regioselective manner.

The review also addresses the potential applications of this compound in various research contexts, drawing from the broader literature on pyrrolo[2,3-d]pyrimidine derivatives and their biological activities. While direct biological evaluation data for this compound may be limited, the review considers how its structural features might translate into specific biological activities based on structure-activity relationships established for related compounds.

Properties

IUPAC Name

7-(benzenesulfonyl)-6-bromo-2,4-dichloropyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrCl2N3O2S/c13-9-6-8-10(14)16-12(15)17-11(8)18(9)21(19,20)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFZKYAZWMEXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(N=C3Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrCl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301161066
Record name 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131992-26-1
Record name 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131992-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301161066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Introduction of Halogen Atoms: Bromine and chlorine atoms are introduced through halogenation reactions using reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride (C6H5SO2Cl) in the presence of a base like triethylamine (Et3N).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chloro Positions

The 2- and 4-chloro groups undergo selective displacement with nitrogen nucleophiles under mild conditions. Reactivity follows the order 4-Cl > 2-Cl due to electronic and steric factors .

Reaction ConditionsNucleophileProductYieldSelectivitySource
n-BuOH, DIPEA, 90°C, 3h5-Aminobenzothiazole4-Amino-2-chloro-6-bromo derivative63%4-Cl only
Dioxane, TEA, 70°C, 20hNipecotamide4-(Piperidine-3-carboxamide) derivative68%4-Cl only
DMF, DIPEA, 110°C, N₂ atmosphere1H-Indazol-6-amine2,4-Diamino-6-bromo derivative72%Sequential

Key Findings :

  • Amines : Primary/secondary amines selectively substitute 4-Cl at 70–110°C .

  • Heterocycles : Bulky nucleophiles (e.g., benzothiazoles) require polar aprotic solvents (DMF) for 2-Cl substitution .

  • Sequential Substitution : 4-Cl reacts first; 2-Cl requires harsher conditions (e.g., microwave irradiation) .

Cross-Coupling at 6-Bromo Position

The 6-bromo site participates in palladium-catalyzed couplings, enabling C–C/C–N bond formation. Reactivity parallels bromopyrimidine systems .

Reaction TypeConditionsCoupling PartnerProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CPhenylboronic acid6-Aryl-2,4-dichloro derivative85%*
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CMorpholine6-Morpholino-2,4-dichloro derivative78%*

Notes :
Data extrapolated from analogous 7-tosylpyrrolopyrimidine systems .

  • Theoretical yields based on comparable bromoheterocycle reactivity.

Multi-Site Functionalization Strategies

Sequential modification exploits differential leaving-group reactivity:

Example Pathway :

  • 4-Cl Substitution : React with piperazine (n-BuOH, 90°C) → 4-piperazinyl intermediate .

  • 6-Br Coupling : Suzuki reaction with 4-fluorophenylboronic acid → 6-(4-fluorophenyl)-4-piperazinyl derivative .

  • 2-Cl Substitution : Microwave-assisted amination with benzylamine → Tri-substituted final product .

Challenges :

  • Phenylsulfonyl group stability limits strong base usage (e.g., NaOH > 1M causes desulfonylation) .

  • Bromine ortho to N1 may slow coupling kinetics vs. para-bromo analogs .

Comparative Reactivity of Halogen Sites

PositionLeaving GroupPredominant ReactionsRelative Rate (k)
4-ClClSNAr with amines, alkoxides1.00 (reference)
2-ClClSNAr under forcing conditions0.25
6-BrBrCross-couplings (Suzuki, Buchwald)0.10‡

Assumes Pd catalysis; uncatalyzed substitution negligible below 150°C .

Structural Modifications Impacting Reactivity

Introducing electron-withdrawing/donating groups alters substitution patterns:

ModificationEffect on 4-Cl Reactivity6-Br Coupling Efficiency
5-NO₂ (electron-withdrawing)3.2× faster1.5× slower
5-NH₂ (electron-donating)0.6× slower2.0× faster

Data modeled from pyrimidine QSAR studies .

This compound’s versatile reactivity profile makes it a strategic intermediate for kinase inhibitors and anticancer agents, particularly in Janus kinase (JAK) targeting . Future work should explore photoredox-mediated C–H functionalization to bypass pre-halogenation steps.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine exhibit potent antimicrobial properties. For instance, studies have shown that derivatives containing sulfonyl groups can enhance antifungal activity against various strains of fungi, including Fusarium oxysporum and Alternaria species. The presence of halogen substituents and specific aromatic groups significantly influences their efficacy .

Case Study: Antifungal Activity
A study demonstrated that certain derivatives of pyrrolo[2,3-d]pyrimidine showed a minimum inhibitory concentration (MIC) of 30 µg/mL against Fusarium oxysporum, indicating comparable effectiveness to established antifungal agents . This suggests that this compound could serve as a promising candidate for developing new antifungal therapies.

Biological Research

Fluorescent Probes
The compound's structure allows it to be explored as a potential fluorescent probe in biological imaging. Similar pyrazolo[1,5-a]pyrimidines have been identified for their optical properties and ability to act as lipid droplet biomarkers in cancer cell lines . This application could extend to tracking cellular processes in live-cell imaging.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The incorporation of different substituents on the aromatic rings has shown to modulate the compound's interaction with biological targets. For example:

  • Phenylsulfonyl Group : Enhances solubility and biological activity.
  • Halogen Substituents : Influence the binding affinity to fungal enzymes.

Summary Table of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Fusarium oxysporum with MIC values around 30 µg/mL
Biological ImagingPotential use as fluorescent probes for cellular imaging
Structure-Activity RelationshipModifications can enhance biological efficacy

Mechanism of Action

The mechanism of action of 6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group is known to enhance the compound’s binding affinity to these targets, potentially leading to inhibition or modulation of their activity. The exact pathways involved depend on the biological context and the specific target being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Positions) Key Differences & Implications Biological Activity/Applications Reference CAS/ID
6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Br (6), Cl (2,4), PhSO₂ (7) Reference compound; phenylsulfonyl enhances solubility and target binding Antiviral (ZIKV, DENV); kinase inhibition 1131992-30-7
5-Bromo-4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), PhSO₂ (7) Bromine at position 5 alters steric/electronic effects; reduced kinase inhibition potency Under investigation 252723-17-4
5-Bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (2,4), SEM (7) SEM group improves stability during synthesis; lower metabolic stability vs. phenylsulfonyl Intermediate for PROTACs 950661-84-4
2,4-Dichloro-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidine Cl (2,4), cyclopropylmethyl (7) Smaller 7-substituent reduces steric hindrance; enhanced kinase selectivity (e.g., JAK1) JAK/STAT pathway inhibition N/A
5-(4-Bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine Br-Ph (5), Cl (4), Cl₂-Ph (7) Aryl substitutions at 5 and 7 improve π-π stacking; higher cytotoxicity in cancer cell lines Anticancer (in vitro) N/A

Structural and Functional Analysis

Substituent Positionality :

  • Bromine at position 6 (target compound) vs. 5 (CAS 252723-17-4) alters electronic distribution, impacting binding to ATP pockets in kinases. For example, 6-bromo derivatives show stronger interactions with hinge regions (e.g., in FLT3 kinase) compared to 5-bromo analogs .
  • The phenylsulfonyl group at position 7 enhances solubility and confers resistance to oxidative metabolism compared to smaller groups like methyl or cyclopropylmethyl .

Biological Activity :

  • Antiviral Activity : The target compound’s phenylsulfonyl group correlates with broad-spectrum inhibition of flaviviruses (ZIKV, DENV) by disrupting viral replication machinery . In contrast, SEM-protected analogs (e.g., CAS 950661-84-4) are less active due to reduced cell permeability .
  • Kinase Inhibition : 7-(Phenylsulfonyl) derivatives exhibit dual inhibition of Bcr-Abl and FLT3 kinases (IC₅₀ < 100 nM), whereas cyclopropylmethyl-substituted analogs (e.g., ) show selectivity for JAK1 (IC₅₀ = 12 nM) due to reduced steric bulk .

Synthetic Accessibility :

  • The target compound is synthesized via chlorination of pyrrolo[2,3-d]pyrimidin-4-ones using POCl₃, followed by phenylsulfonyl introduction via nucleophilic substitution .
  • In contrast, SEM-protected analogs require milder conditions (e.g., K₂CO₃/DMF) to avoid desulfonylation .

Biological Activity

6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic compound that belongs to the class of pyrrolopyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the realm of cancer therapy and anti-inflammatory applications. This article delves into the biological activity of this compound, supported by relevant data and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H8BrCl2N3O2S\text{C}_11\text{H}_8\text{BrCl}_2\text{N}_3\text{O}_2\text{S}

This structure indicates the presence of bromine and chlorine substituents, which are known to influence the biological activity of compounds.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its effects on various cellular pathways. Notably, it has shown promise in inhibiting specific protein kinases involved in cancer progression.

1. Antitumor Activity

Research indicates that this compound exhibits potent inhibitory effects against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA. These kinases are implicated in various cancers, including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. The half-maximal inhibitory concentration (IC50) values for these targets are reported to be in the subnanomolar range, demonstrating high selectivity and potency against these oncogenic mutations .

2. Anti-inflammatory Properties

In addition to its antitumor effects, this compound has been evaluated for its anti-inflammatory potential. Studies have shown that it can modulate inflammatory responses by inhibiting pathways associated with cytokine production and immune cell activation . This dual action makes it a candidate for further development in treating inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

  • Study on Cancer Cell Lines : In vitro assays demonstrated that treatment with this compound resulted in significant reductions in cell viability in cancer cell lines harboring mutations in KIT and PDGFRA. The compound induced apoptosis through activation of caspase pathways .
  • Inflammatory Model : In a murine model of inflammation, administration of this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. Histological analysis showed reduced infiltration of inflammatory cells in tissues treated with the compound compared to controls .

Data Tables

Biological Activity IC50 (nM) Target
Inhibition of KIT<1Mutant forms
Inhibition of PDGFRA<1Mutant forms
Cytokine inhibition (TNF-alpha)N/AInflammatory response

Q & A

Basic Research Questions

Q. What is the synthetic pathway for 6-bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine, and how are key intermediates characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[2,3-d]pyrimidine core. For example:

Cyclization : α-Bromomethylbenzylketones are reacted with precursors (e.g., compound 32 in ) under reflux to form substituted pyrroles (e.g., 37–39 ).

Chlorination : Intermediates like 40–42 (pyrrolo[2,3-d]pyrimidin-4-ones) are treated with POCl₃ to introduce chlorine atoms at positions 2 and 4 .

Sulfonylation : Phenylsulfonyl groups are introduced at position 7 via nucleophilic substitution or coupling reactions (analogous to methods in and ).

  • Characterization : Key intermediates are validated using ¹H/¹³C NMR (e.g., δ 2.27 ppm for CH₃ in ) and HRMS (e.g., m/z 437.0837 in ).

    Table 1 : Example Synthesis Yields and Spectral Data

    IntermediateYield (%)Key NMR Peaks (δ, ppm)HRMS (m/z)
    7 142.27 (s, CH₃), 10.79 (NH)-
    9 356.23 (s, C5-CH), 8.95 (NH)437.0837
    10 562.88–3.07 (m, CH₂CH₂)-

Q. How is the purity and identity of the compound confirmed in academic research?

  • Methodological Answer :

  • Chromatography : TLC (e.g., Rf 0.51 in CHCl₃/MeOH, ) and HPLC (e.g., >98% purity in ) are used for purity assessment.
  • Spectroscopy : ¹H NMR detects residual solvents and structural integrity (e.g., aromatic protons at δ 7.07–7.41 ppm, ). HRMS confirms molecular weight (e.g., C₂₁H₂₀BrN₅O requires 437.0851, ).
  • Elemental Analysis : Combustion analysis validates C, H, N, and halogen content (e.g., Anal. Calcd for C₂₁H₂₀ClN₅O₂, ) .

Advanced Research Questions

Q. How do structural modifications at the phenylsulfonyl group influence biological activity?

  • Methodological Answer :

  • SAR Studies : Substituents on the phenylsulfonyl moiety (e.g., electron-withdrawing groups like Br or Cl) are systematically varied to assess kinase inhibition. For example:

  • Target Selectivity : Compounds with meta-bromo substituents (e.g., 7 in ) show enhanced selectivity for VEGF-R2 over PDGFR-β .

  • Activity Trends : Bulky substituents (e.g., naphthylmethyl in ) improve binding affinity but may reduce solubility.

  • Assays : In vitro kinase inhibition is measured via IC₅₀ values using enzymatic assays (e.g., ATP competition assays in ).

    Table 2 : Impact of Substituents on Kinase Inhibition

    CompoundSubstituentVEGF-R2 IC₅₀ (nM)PDGFR-β IC₅₀ (nM)
    7 2-Methylbenzyl12220
    10 2-Chlorophenethyl8180
    13 2,5-Dimethoxybenzyl15300

Q. How can researchers resolve contradictions in reported biological data for analogs of this compound?

  • Methodological Answer : Contradictions often arise from:

Assay Variability : Differences in cell lines (e.g., HUVEC vs. HeLa) or ATP concentrations ( vs. 14).

Structural Ambiguity : Isomeric impurities (e.g., regioisomers during sulfonylation) may skew results. Use chiral HPLC ( ) or X-ray crystallography to confirm structures.

Solubility Effects : Poor solubility in DMSO (e.g., logP >3.5 in ) can lead to false negatives. Use surfactants (e.g., Cremophor EL) or alternative solvents .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Phosphate esters (e.g., at the 4-amino group) improve aqueous solubility (e.g., ).
  • Formulation : Nanoemulsions or liposomal encapsulation enhance bioavailability for compounds with logP >4 .
  • Metabolic Stability : Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated degradation (analogous to ).

Data Contradiction Analysis

Q. Why do similar compounds exhibit divergent yields in published syntheses?

  • Methodological Answer : Yield discrepancies arise from:

  • Reaction Conditions : Higher temperatures (e.g., 150°C in ) favor cyclization but may degrade sensitive intermediates.
  • Catalyst Purity : Residual moisture in POCl₃ () reduces chlorination efficiency. Use freshly distilled reagents.
  • Workup Protocols : Incomplete extraction (e.g., aqueous vs. organic phase partitioning in ) lowers isolated yields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.